molecular formula C20H20N4O2 B4749357 N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide

N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide

Cat. No. B4749357
M. Wt: 348.4 g/mol
InChI Key: ZKTZEENPNTZVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide, also known as "DPHC" is a chemical compound that has gained significant attention in scientific research. DPHC is a hydrazinecarboxamide derivative that exhibits various biological activities and has been investigated for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DPHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. DPHC has been found to inhibit the activity of histone deacetylases (HDACs) and the PI3K/Akt/mTOR signaling pathway, which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
DPHC has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. DPHC has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. DPHC has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

DPHC has several advantages as a research tool, including its high potency and selectivity for its target enzymes and signaling pathways. However, DPHC also has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the potential toxicity of DPHC and its metabolites must be carefully evaluated in preclinical studies before it can be considered for clinical use.

Future Directions

There are several future directions for research on DPHC, including:
1. Investigating the potential use of DPHC in combination with other drugs or therapies to enhance its therapeutic efficacy.
2. Developing new formulations of DPHC with improved solubility and bioavailability for in vivo administration.
3. Studying the mechanism of action of DPHC in more detail to identify new targets for therapeutic intervention.
4. Investigating the potential use of DPHC in other disease areas, such as cardiovascular disease and metabolic disorders.
5. Conducting clinical trials to evaluate the safety and efficacy of DPHC in humans.
In conclusion, DPHC is a promising chemical compound that has shown significant potential in scientific research for its therapeutic applications. Further research is needed to fully understand its mechanism of action and potential uses in various disease areas.

Scientific Research Applications

DPHC has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, DPHC has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurology, DPHC has been investigated for its neuroprotective properties and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, DPHC has been found to modulate the immune response and may have potential applications in treating autoimmune diseases.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(4-pyrrol-1-ylbenzoyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-6-5-7-18(15(14)2)21-20(26)23-22-19(25)16-8-10-17(11-9-16)24-12-3-4-13-24/h3-13H,1-2H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTZEENPNTZVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
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N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
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N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
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N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
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N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
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N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide

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